molecular formula C21H25N7O2 B2550579 4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide CAS No. 1060198-95-9

4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide

Cat. No. B2550579
CAS RN: 1060198-95-9
M. Wt: 407.478
InChI Key: YBHUPFCKHCJYHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide is a derivative of piperazine and triazolo-pyrazine, which are classes of compounds known for their potential in medicinal chemistry. Piperazine derivatives, in particular, have been explored for their antimicrobial properties and their ability to inhibit various receptors, such as the histamine H4 receptor (H4R) .

Synthesis Analysis

The synthesis of related piperazine and triazolo-pyrazine derivatives has been reported to be achieved through single-step reactions, yielding a series of compounds characterized by various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and mass spectrometry . The synthesis process is designed to produce compounds with high yields and purity, which are essential for subsequent biological evaluations.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule and can influence the compound's biological activity . The precise molecular structure is crucial for understanding the compound's interactions with biological targets, which is further explored through molecular docking studies.

Chemical Reactions Analysis

In the case of similar piperazine derivatives, there is evidence that the piperazine moiety can undergo metabolic bioactivation, leading to the formation of reactive intermediates such as glyoxal. These intermediates can potentially cause genotoxicity, as observed in an in vitro Ames assay . Understanding these bioactivation pathways is vital for mitigating the risks associated with the compound's use and for designing safer analogs.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine and triazolo-pyrazine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for drug development, including its pharmacokinetics and pharmacodynamics profiles. The genotoxicity study of a related compound highlights the importance of assessing the safety profile of these derivatives .

Scientific Research Applications

Antimicrobial Activities

Research on related 1,2,4-triazole derivatives indicates their potential in antimicrobial applications. For instance, the synthesis of novel 1,2,4-triazole derivatives showed that some compounds possess good to moderate antimicrobial activities against tested microorganisms. This suggests a possible application of similar compounds in treating infections (Bektaş et al., 2007).

Anti-diabetic Potential

Compounds structurally related to the query chemical have been evaluated for their potential as anti-diabetic drugs. For example, a family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, aiming to develop them as anti-diabetic medications. These compounds showed excellent antioxidant and insulinotropic activity, highlighting their potential application in diabetes management (Bindu et al., 2019).

Cancer Treatment

Another area of research focuses on the development of compounds for cancer treatment. The discovery of AZD3514, a small-molecule androgen receptor downregulator, is one such example. This compound, derived from modifications of a lead androgen receptor downregulator, addresses physical property issues and is evaluated in clinical trials for treating castrate-resistant prostate cancer (Bradbury et al., 2013).

Synthesis and Structural Analysis

Research also extends to the synthesis and structural analysis of compounds with triazolo-pyridazine motifs. Studies on the synthesis, structure analysis, and evaluation of the biological activities of these compounds contribute to understanding their potential applications in medicine, including antimicrobial and anti-inflammatory properties (Sallam et al., 2021).

Mechanism of Action

The compound acts as a bromodomain inhibitor, specifically targeting the BRD4 protein . BRD4 contains two tandem bromodomains (BD1 and BD2) that recognize acetylated lysine for epigenetic reading . This compound and other [1,2,4]triazolo[4,3-b]pyridazine derivatives inhibit BRD4 by binding to these bromodomains .

Future Directions

The compound and other [1,2,4]triazolo[4,3-b]pyridazine derivatives show promise as bromodomain inhibitors, specifically targeting the BRD4 protein . This makes them potential therapeutic agents for various diseases, including cancers . Future research could focus on optimizing these compounds to increase their potency and selectivity for BRD4, as well as exploring their potential in treating other diseases .

properties

IUPAC Name

4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O2/c1-2-30-17-6-4-3-5-16(17)22-21(29)27-13-11-26(12-14-27)19-10-9-18-23-24-20(15-7-8-15)28(18)25-19/h3-6,9-10,15H,2,7-8,11-14H2,1H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHUPFCKHCJYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5CC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.